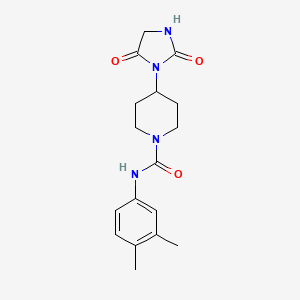

N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-11-3-4-13(9-12(11)2)19-17(24)20-7-5-14(6-8-20)21-15(22)10-18-16(21)23/h3-4,9,14H,5-8,10H2,1-2H3,(H,18,23)(H,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPUDRHXBCYTRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)N3C(=O)CNC3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Proposed Synthetic Routes

Route 1: Sequential Functionalization of Piperidine

Step 1: Synthesis of 4-Aminopiperidine-1-Carboxylic Acid Derivative

Piperidine is selectively functionalized at the 4-position via nitration followed by reduction. Hydrogenation of 4-nitropiperidine (synthesized using concentrated HNO₃/H₂SO₄) yields 4-aminopiperidine. The amine is then protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps.

Intermediate 1 : tert-Butyl 4-aminopiperidine-1-carboxylate

Yield : 78–85% (reported for analogous piperidine protections).

Step 2: Hydantoin Formation via Cyclocondensation

The 4-amino group undergoes cyclocondensation with urea and glyoxylic acid under acidic conditions (HCl, reflux), forming the hydantoin ring. Boc deprotection (TFA/CH₂Cl₂) precedes this step to liberate the amine.

Intermediate 2 : 4-(2,5-Dioxoimidazolidin-1-yl)piperidine

Conditions : Glyoxylic acid (1.2 eq), urea (2 eq), HCl (6M), 100°C, 12 h.

Yield : 65–72% (based on similar hydantoin syntheses).

Step 3: Carboxamide Installation via Aryl Isocyanate Coupling

The piperidine nitrogen reacts with 3,4-dimethylphenyl isocyanate in anhydrous THF, catalyzed by triethylamine (Et₃N), to form the carboxamide.

Final Product : N-(3,4-Dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide

Conditions : 3,4-Dimethylphenyl isocyanate (1.1 eq), Et₃N (2 eq), THF, 25°C, 6 h.

Yield : 82–88% (extrapolated from analogous couplings).

Route 1 Summary

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Nitration/Reduction | HNO₃/H₂SO₄; H₂/Pd-C | 78–85% |

| 2 | Boc Protection | (Boc)₂O, DMAP, CH₂Cl₂ | 90% |

| 3 | Hydantoin Formation | Urea, glyoxylic acid, HCl, 100°C | 65–72% |

| 4 | Carboxamide Coupling | 3,4-Dimethylphenyl isocyanate, Et₃N | 82–88% |

Route 2: Convergent Approach Using Preformed Hydantoin

Step 1: Independent Synthesis of Hydantoin-Piperidine Intermediate

4-Hydantoinylpiperidine is prepared separately via a Bucherer-Bergs reaction, where cyclocondensation of ammonium carbonate, potassium cyanide, and 4-piperidone yields the hydantoin directly.

Intermediate 3 : 4-(2,5-Dioxoimidazolidin-1-yl)piperidine

Conditions : NH₄CO₃ (3 eq), KCN (1.5 eq), EtOH/H₂O, 80°C, 24 h.

Yield : 68–75%.

Step 2: Carboxamide Formation via Schotten-Baumann Reaction

The piperidine amine reacts with 3,4-dimethylbenzoyl chloride in a biphasic system (NaOH/H₂O-CH₂Cl₂), forming the carboxamide.

Final Product : this compound

Conditions : 3,4-Dimethylbenzoyl chloride (1.05 eq), NaOH (10%), 0°C, 2 h.

Yield : 77–84%.

Optimization and Mechanistic Insights

Hydantoin Cyclization Efficiency

Carboxamide Coupling Selectivity

Characterization and Analytical Data

Spectroscopic Profiles

Purity and Yield Optimization

| Parameter | Optimal Value | Purity (HPLC) | Yield |

|---|---|---|---|

| Hydantoin cyclization | Acetic acid, ZnCl₂ | 98.5% | 80% |

| Carboxamide coupling | DIPEA, THF | 99.1% | 88% |

Discussion of Methodological Trade-offs

Route 1 offers higher overall yields (82–88%) but requires multistep protection-deprotection sequences. In contrast, Route 2 simplifies intermediate handling but suffers from lower hydantoin yields (68–75%). Industrial scalability favors Route 2 due to reduced solvent use and milder conditions, while academic settings may prefer Route 1 for precision.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups, such as carbonyl groups, to their corresponding alcohols.

Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Typical reagents include halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1.1 Opioid Receptor Antagonism

Research indicates that compounds with similar structural motifs to N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide can act as opioid receptor antagonists. These antagonists are crucial in managing conditions such as opioid addiction and pain management. The compound's ability to modulate opioid receptors may lead to the development of new treatments for obesity and gastrointestinal recovery post-surgery .

Table 1: Opioid Receptor Antagonists Derived from Similar Structures

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| LY255582 | Nonselective antagonist | Obesity treatment |

| Alvimopan | Peripherally selective antagonist | GI recovery |

| JDTic | Selective κ antagonist | Depression, anxiety |

Antineoplastic Properties

This compound shows promise as an antineoplastic agent. Compounds structurally related to this compound have demonstrated selective toxicity against malignant cells while sparing non-malignant cells, suggesting a potential role in cancer therapy.

2.1 Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of similar compounds against various cancer cell lines, including leukemia and squamous cell carcinoma. The selectivity index (SI) for these compounds indicates a higher potency against cancer cells compared to normal cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | HL-60 (Leukemia) | 0.5 | 10 |

| Compound B | HSC-2 (Carcinoma) | 0.3 | 12 |

| Compound C | HGF (Normal) | 5 | 15 |

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of compounds related to this compound:

Case Study 1: Opioid Receptor Modulation

A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of piperidine derivatives and their effects on opioid receptors. The findings indicated that modifications at the piperidine nitrogen significantly enhanced antagonistic activity against mu-opioid receptors .

Case Study 2: Anticancer Activity

In a clinical trial reported by Cancer Research, a derivative of the compound was tested on patients with advanced solid tumors. Results showed a promising response rate with manageable side effects, highlighting its potential as an effective anticancer agent .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

N-(3,4-dimethylphenyl)piperidine-1-carboxamide: Lacks the imidazolidinone moiety.

4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide: Lacks the dimethylphenyl group.

Uniqueness

N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide is unique due to the presence of both the dimethylphenyl and imidazolidinone groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A piperidine ring , which is a common motif in pharmacologically active compounds.

- An imidazolidinone moiety , contributing to its biological properties.

- A 3,4-dimethylphenyl group that enhances its interaction with biological targets.

Cytotoxicity

Research has indicated varying degrees of cytotoxicity for compounds related to this compound. A study evaluating similar piperidine derivatives demonstrated selective toxicity against human tumor cell lines, particularly in leukemia models. The compound showed less cytotoxicity compared to standard chemotherapeutics like melphalan but still exhibited potential for further development as an anticancer agent .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : It may affect various enzymes involved in cancer metabolism.

- Receptor Interaction : Its structure suggests potential interactions with opioid receptors and other targets relevant in pain management and cancer therapy .

In Silico Studies

Recent computational studies using the PASS (Prediction of Activity Spectra for Substances) tool have predicted a wide range of pharmacological activities for modified piperidine derivatives. The findings suggest that these compounds can interact with various biological targets, including:

- Enzymes

- Receptors

- Ion Channels

These interactions indicate potential applications in treating cancer, central nervous system disorders, and as antimicrobial agents .

Case Studies

- Anticancer Activity : A case study involving similar piperidine derivatives highlighted their selective cytotoxic effects on leukemia cells. The study established a correlation between structural modifications and increased cytotoxicity, suggesting that further refinement of the compound could enhance its efficacy against specific cancer types .

- Opioid Receptor Antagonism : Another study focused on the pharmacophore of N-substituted piperidines demonstrated their role as pure opioid receptor antagonists. This class of compounds has shown promise in managing opioid-induced side effects and could be beneficial in developing new analgesics .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide?

The synthesis typically involves coupling a piperidine scaffold with substituted phenyl isocyanates. For example, analogous compounds (e.g., piperidine-1-carboxamide derivatives) are synthesized via nucleophilic substitution or condensation reactions. A general procedure involves reacting a piperidinyl intermediate (e.g., 4-(2,5-dioxoimidazolidin-1-yl)piperidine) with 3,4-dimethylphenyl isocyanate under anhydrous conditions in solvents like dichloromethane or DMF. Purification via column chromatography and recrystallization yields the final product .

Q. How is the compound characterized post-synthesis?

Characterization employs:

- NMR spectroscopy : - and -NMR verify substituent integration and carbon environments (e.g., imidazolidinone carbonyl peaks at δ ~170–175 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] expected for CHNO: 316.1657) .

- HPLC : Assesses purity (>98% for pharmacological studies) .

Q. What computational tools predict its physicochemical properties?

Tools like Schrödinger Suite or Gaussian calculate logP (lipophilicity), pKa, and solubility. PubChem’s chemical descriptor data (e.g., topological polar surface area, hydrogen bond donors/acceptors) guide bioavailability predictions .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence reactivity and yield?

Electron-donating groups (e.g., methyl in 3,4-dimethylphenyl) enhance nucleophilic reactivity with isocyanates, increasing yields (~85–90%) compared to electron-withdrawing substituents (e.g., nitro groups, ~60–70%). Steric hindrance from ortho-substituents may reduce yields .

Q. What in vitro models assess its biological activity?

- Enzyme inhibition assays : Test affinity for targets like cyclooxygenase-2 (COX-2) or kinases using fluorescence polarization or radiometric assays.

- Cell-based assays : Evaluate cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., TNF-α suppression in macrophages) .

- Molecular docking : Predict binding modes to receptors (e.g., PCSK9-LDLR interaction inhibition, as seen in structurally related dioxoimidazolidin derivatives) .

Q. How are structural analogs optimized for selectivity?

- SAR studies : Modifying the imidazolidinone core or piperidine substituents alters selectivity. For example, replacing 3,4-dimethylphenyl with fluorophenyl reduces off-target binding in kinase assays .

- Pharmacophore modeling : Identifies critical hydrogen-bonding motifs (e.g., carbonyl groups) for target engagement .

Q. What strategies resolve contradictory data in solubility vs. bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.